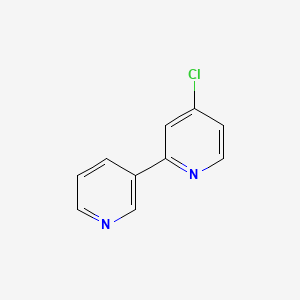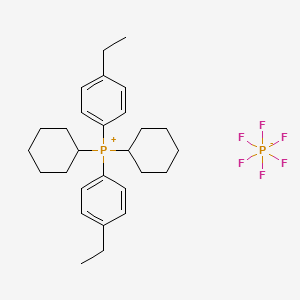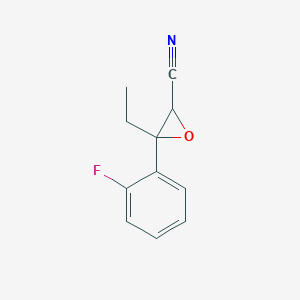
1-(2-Aminocyclopropyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminocyclopropyl)-3-ethylurea is a compound that features a cyclopropyl ring with an amino group attached to it, along with an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopropyl)-3-ethylurea typically involves the formation of the cyclopropyl ring followed by the introduction of the amino and ethylurea groups. One common method involves the reaction of cyclopropanecarbaldehyde with an amine under basic conditions to form the aminocyclopropane intermediate. This intermediate is then reacted with an isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclopropyl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary or secondary amines.
Scientific Research Applications
1-(2-Aminocyclopropyl)-3-ethylurea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopropyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl ring can provide steric hindrance that affects the binding affinity. The ethylurea moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminocyclopropyl)benzamide: This compound has a similar cyclopropyl ring and amino group but with a benzamide moiety instead of an ethylurea group.
Cyclopropylamine: A simpler compound with just the cyclopropyl ring and amino group.
Ethylurea: A compound with the ethylurea moiety but without the cyclopropyl ring.
Uniqueness
1-(2-Aminocyclopropyl)-3-ethylurea is unique due to the combination of the cyclopropyl ring, amino group, and ethylurea moiety
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(2-aminocyclopropyl)-3-ethylurea |
InChI |
InChI=1S/C6H13N3O/c1-2-8-6(10)9-5-3-4(5)7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) |
InChI Key |
OOYHXVLYIUZSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)




